Norfluoxetine Oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

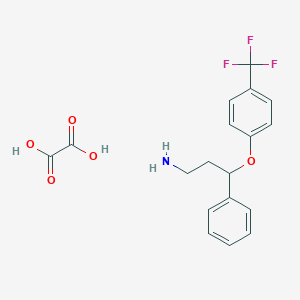

oxalic acid;3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO.C2H2O4/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;3-1(4)2(5)6/h1-9,15H,10-11,20H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWJCEPFCGIDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of Norfluoxetine Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of norfluoxetine (B159337) oxalate (B1200264), a critical active metabolite of the widely-used antidepressant, fluoxetine (B1211875). This document outlines the chemical pathways, experimental protocols, and analytical characterization necessary for the production of high-purity norfluoxetine oxalate for research and development purposes.

Introduction

Norfluoxetine, the N-demethylated metabolite of fluoxetine, is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) in its own right. With a longer half-life than its parent compound, it contributes significantly to the overall therapeutic effect of fluoxetine. The synthesis and purification of norfluoxetine, particularly as a stable and crystalline oxalate salt, are essential for various applications, including its use as a reference standard in analytical and forensic chemistry, and in further pharmacological studies. This guide details a common synthetic route from fluoxetine and the subsequent purification process.

Synthesis of Norfluoxetine from Fluoxetine

The most direct synthetic route to norfluoxetine is the N-demethylation of fluoxetine. A well-established method for this transformation is the Von Braun reaction, which utilizes cyanogen (B1215507) bromide to cleave the methyl group from the tertiary amine of fluoxetine, followed by hydrolysis of the resulting cyanamide (B42294) intermediate.

Signaling Pathway of Norfluoxetine Synthesis

The synthesis of norfluoxetine from fluoxetine can be represented as a two-step chemical transformation. The following diagram illustrates this pathway.

Caption: Synthetic pathway from fluoxetine to norfluoxetine.

Experimental Protocol: N-demethylation of Fluoxetine (Von Braun Reaction)

Materials:

-

Fluoxetine hydrochloride

-

Cyanogen bromide (Caution: Highly toxic)

-

Anhydrous solvent (e.g., benzene, toluene, or chloroform)

-

Sodium bicarbonate solution (aqueous)

-

Hydrochloric acid or Sulfuric acid (for hydrolysis)

-

Sodium hydroxide (B78521) solution (for neutralization)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Free Base Preparation: Dissolve fluoxetine hydrochloride in water and basify with a suitable base (e.g., 10% NaOH solution) to a pH greater than 10. Extract the resulting fluoxetine free base into an organic solvent like diethyl ether. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the oily free base.

-

Reaction with Cyanogen Bromide: In a fume hood, dissolve the fluoxetine free base in an anhydrous solvent (e.g., toluene). To this solution, add a solution of cyanogen bromide in the same solvent, typically in a 1:1 molar ratio. The reaction is often carried out at room temperature or with gentle heating.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the disappearance of the starting material.

-

Work-up: Once the reaction is complete, the reaction mixture is typically washed with water and a dilute sodium bicarbonate solution to remove any unreacted cyanogen bromide and acidic byproducts. The organic layer is then separated and dried.

-

Hydrolysis of the Cyanamide Intermediate: The crude N-cyanonorfluoxetine obtained after evaporation of the solvent is then subjected to hydrolysis. This can be achieved by refluxing with a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH or KOH). Acidic hydrolysis is commonly employed.

-

Isolation of Crude Norfluoxetine: After hydrolysis, the reaction mixture is cooled and neutralized. The norfluoxetine free base is then extracted into an organic solvent. The organic extracts are combined, washed with water, dried over an anhydrous salt, and the solvent is evaporated to yield crude norfluoxetine.

Purification of Norfluoxetine as its Oxalate Salt

The crude norfluoxetine free base is an oil and can be purified by converting it into a crystalline salt. The oxalate salt is often preferred due to its tendency to form stable, easily filterable crystals.

Experimental Workflow for Purification

The following diagram outlines the workflow for the purification of norfluoxetine via the formation of its oxalate salt.

Caption: Workflow for the purification of this compound.

Experimental Protocol: Formation and Recrystallization of this compound

Materials:

-

Crude norfluoxetine free base

-

Anhydrous oxalic acid

-

Absolute ethanol

-

Diethyl ether (or another suitable non-polar solvent)

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Preparation of Oxalic Acid Solution: Dissolve one molar equivalent of anhydrous oxalic acid in a minimal amount of absolute ethanol with gentle warming if necessary.

-

Dissolution of Norfluoxetine Free Base: Dissolve the crude norfluoxetine free base in a suitable organic solvent, such as diethyl ether.

-

Salt Formation and Precipitation: Slowly add the ethereal solution of norfluoxetine to the ethanolic solution of oxalic acid with stirring. The this compound salt will precipitate out of the solution as a white solid. The addition of excess diethyl ether can aid in complete precipitation.

-

Isolation of the Salt: Cool the mixture in an ice bath to maximize crystal formation. Collect the precipitate by vacuum filtration and wash the crystals with a small amount of cold diethyl ether to remove any soluble impurities.

-

Drying: Dry the collected crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

-

Recrystallization (Optional but Recommended): For higher purity, the dried this compound can be recrystallized. Dissolve the salt in a minimal amount of a hot solvent in which it is sparingly soluble when cold (e.g., ethanol or an ethanol/ether mixture). Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Quantitative Data and Characterization

The following tables summarize key quantitative data and analytical parameters for the synthesis and purification of this compound.

Table 1: Synthesis and Purification Yields

| Step | Product | Typical Yield (%) | Purity (%) |

| N-demethylation | Crude Norfluoxetine Free Base | 60-75 | 85-95 |

| Salt Formation | Crude this compound | 80-90 | >95 |

| Recrystallization | Pure this compound | 70-85 (from crude salt) | >99 |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₆F₃NO · C₂H₂O₄ |

| Molecular Weight | 385.3 g/mol [1] |

| Appearance | White crystalline solid |

| Melting Point | Data not consistently available in searched literature |

| ¹H NMR (Predicted, D₂O) | Chemical shifts (ppm) and multiplicities would be listed here |

| ¹³C NMR (Predicted, D₂O) | Chemical shifts (ppm) would be listed here |

| IR (KBr) | Characteristic peaks (cm⁻¹) for N-H, C=O (oxalate), C-F, C-O-C stretches would be listed here |

| Mass Spec (ESI-MS) | m/z for [M+H]⁺ of the free base (C₁₆H₁₆F₃NO) expected at ~296.12 |

Table 3: Analytical Methods for Quality Control

| Technique | Purpose | Typical Conditions |

| HPLC | Purity assessment and quantification | Column: C18 or C8 reversed-phase; Mobile Phase: Acetonitrile/water or methanol/buffer gradient; Detection: UV at ~226 nm or Fluorescence (Excitation: ~230 nm, Emission: ~290 nm) |

| GC-MS | Identification and quantification (after derivatization) | Derivatizing Agent: Pentafluoropropionic anhydride (B1165640) (PFPA); Monitored Ions (m/z): 117, 176, 280 for norfluoxetine-PFPA[2][3] |

| LC-MS/MS | High-sensitivity quantification and identification | Ionization: ESI+; MRM Transitions: m/z 296 → 134 for norfluoxetine |

Conclusion

This technical guide provides a comprehensive framework for the synthesis of norfluoxetine via the N-demethylation of fluoxetine and its subsequent purification as a stable oxalate salt. The detailed experimental protocols and analytical data presented herein are intended to support researchers and drug development professionals in the production and characterization of high-purity this compound for a variety of scientific applications. Adherence to proper laboratory safety procedures, particularly when handling toxic reagents like cyanogen bromide, is paramount.

References

Norfluoxetine Oxalate Solubility: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of norfluoxetine (B159337) oxalate (B1200264), the primary active metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875). Understanding the solubility of this compound is critical for its use in research and development, particularly in areas such as analytical standard preparation, in vitro assay development, and formulation studies.

Introduction to Norfluoxetine Oxalate

Norfluoxetine is the N-demethylated metabolite of fluoxetine and a potent SSRI in its own right.[1][2] It possesses a long elimination half-life, contributing significantly to the overall pharmacological effect of fluoxetine. The oxalate salt of norfluoxetine (CAS Number: 107674-50-0) is a common form used as a certified reference material in analytical and forensic applications.[3]

Chemical Properties:

-

Synonyms: Desmethylfluoxetine oxalate, γ-[4-(trifluoromethyl)phenoxy]-benzenepropanamine ethanedioate[3][5]

Solubility of this compound

The solubility of a compound is a critical physical property that influences its handling, formulation, and bioavailability. This section summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

Quantitative solubility data for this compound is limited in publicly available literature. The most definitive data point is for its solubility in Dimethyl Sulfoxide (DMSO). Several suppliers also provide pre-made solutions in methanol, indicating solubility at that specific concentration.

| Solvent | Solubility | Concentration (mM) | Method/Notes | Source |

| DMSO | 100 mg/mL | 259.51 mM | Requires sonication for dissolution. The hygroscopic nature of DMSO can significantly impact solubility; using a fresh, unopened container is recommended. | [6] |

| Methanol | ≥ 1 mg/mL | ≥ 2.60 mM | Commercially available as a 1 mg/mL certified reference solution. This represents a concentration at which it is soluble, not necessarily the saturation point. | [3][7][8][9] |

Qualitative descriptions of solubility provide general guidance for solvent selection.

-

Ether: The oxalate salt of N-methyl-3-phenyl-3-phenoxypropan-1-amine (a structurally related compound) is noted to be "very insoluble" in ether.[10] This suggests low solubility for this compound in non-polar, aprotic solvents.

-

Ethanol: The same related oxalate salt is described as soluble in ethanol.[10] This indicates that this compound is likely soluble in polar, protic solvents like ethanol.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reproducible experimental results. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.

This method measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid compound.[11][12][13]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature to reach thermodynamic equilibrium.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, water, ethanol, phosphate-buffered saline)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV or MS) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the chosen solvent to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24 to 72 hours). The presence of undissolved solid should be visually confirmed.

-

Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle. For more complete separation, centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes).

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of norfluoxetine in the diluted filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[14][15][16]

-

Calculation: Calculate the original solubility in mg/mL or M, accounting for the dilution factor.

Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the concentration of a compound at the point of precipitation when a concentrated DMSO stock solution is added to an aqueous buffer.[17] This value can be higher than the thermodynamic solubility due to the formation of a supersaturated solution.[17]

Analytical Methods for Quantification

A validated analytical method is crucial for accurately measuring the concentration of dissolved this compound.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: A common method involves reversed-phase HPLC separation with UV detection, typically at a wavelength of around 226 nm.[15] This method is robust and widely available.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity, making it ideal for complex matrices or when very low concentrations need to be measured.[18]

-

UV-Vis Spectrophotometry: For a pure solution, the concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve, provided the molar absorptivity is known and there are no interfering substances.[17]

Visualizations

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Norfluoxetine, like its parent compound fluoxetine, functions by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. This diagram illustrates this pharmacological action.

Caption: Norfluoxetine blocks serotonin reuptake at the synapse.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. caymanchem.com [caymanchem.com]

- 4. veeprho.com [veeprho.com]

- 5. This compound | 107674-50-0 [amp.chemicalbook.com]

- 6. Norfluoxetine | 药物代谢物 | MCE [medchemexpress.cn]

- 7. TR-LPM-FLX-1859-OX-0.1LM - norfluoxetine-d6oxalate-01mgml-… [cymitquimica.com]

- 8. This compound (1.0 mg/m) in Methanol [lgcstandards.com]

- 9. This compound 1.0 mg/ml in Methanol (as free base) [lgcstandards.com]

- 10. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Rapid quantitation of fluoxetine and norfluoxetine in serum by micro-disc solid-phase extraction with high-performance liquid chromatography-ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of fluoxetine and norfluoxetine serum levels by reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Automated HPLC assay of fluoxetine and norfluoxetine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmatutor.org [pharmatutor.org]

- 18. Simultaneous determination of fluoxetine and norfluoxetine in dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Norfluoxetine as a Selective Serotonin Reuptake Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfluoxetine (B159337), the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), plays a crucial role in the therapeutic efficacy of its parent drug. As a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), norfluoxetine's mechanism of action centers on its high-affinity binding to the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft and enhancing serotonergic neurotransmission. This guide provides an in-depth technical overview of the molecular mechanisms, quantitative pharmacology, and downstream signaling effects of norfluoxetine. Detailed experimental protocols for key in vitro assays are provided, along with visualizations of critical pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Fluoxetine, a cornerstone in the treatment of major depressive disorder and other psychiatric conditions, undergoes hepatic metabolism to form its principal active metabolite, norfluoxetine.[1][2] This N-demethylated metabolite is not merely a byproduct but a significant contributor to the overall pharmacological activity of fluoxetine, largely due to its prolonged half-life.[2] The therapeutic effects of norfluoxetine are primarily attributed to its action as a selective serotonin reuptake inhibitor (SSRI).[3][4] By binding to the serotonin transporter (SERT), norfluoxetine effectively blocks the reabsorption of serotonin into the presynaptic neuron, leading to an increased concentration of the neurotransmitter in the synaptic cleft and subsequent enhancement of serotonergic signaling.

Norfluoxetine exists as a racemic mixture of two enantiomers, (S)-norfluoxetine and (R)-norfluoxetine, which exhibit notable differences in their potency as serotonin uptake inhibitors.[3][5] The (S)-enantiomer is significantly more potent in its inhibition of SERT compared to the (R)-enantiomer.[3][5] This stereoselectivity is a critical aspect of its pharmacology. This guide will delve into the core mechanism of action of norfluoxetine, presenting quantitative data on its binding affinities, detailing the experimental protocols used to elucidate its function, and visualizing the associated signaling pathways.

Quantitative Pharmacology of Norfluoxetine

The efficacy and selectivity of norfluoxetine as an SSRI are quantified through its binding affinity (Ki) and inhibitory concentration (IC50) for the serotonin transporter (SERT) in comparison to other monoamine transporters, namely the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).

Table 1: In Vitro Binding Affinity (Ki) of Norfluoxetine Enantiomers for Monoamine Transporters

| Compound | Transporter | Ki (nM) | Species | Reference |

| (S)-Norfluoxetine | SERT | 1.3 | Rat | [3] |

| (R)-Norfluoxetine | SERT | 26 | Rat | [3] |

| (S)-Norfluoxetine | NET | >1000 | Rat | [3] |

| (R)-Norfluoxetine | NET | >1000 | Rat | [3] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Inhibition of Serotonin Uptake by Norfluoxetine Enantiomers

| Compound | Assay | pKi | IC50 (nM) | Species | Reference |

| (S)-Norfluoxetine | [3H]Serotonin Uptake | 7.86 | 14 | Rat | [3] |

| (R)-Norfluoxetine | [3H]Serotonin Uptake | - | ~308 | Rat | [3] |

Note: R-norfluoxetine was reported to be 22 times less potent than S-norfluoxetine in inhibiting serotonin uptake.[3]

Experimental Protocols

The quantitative data presented above are typically generated through standardized in vitro assays. The following are detailed methodologies for two key experiments used to characterize the SSRI activity of norfluoxetine.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor or transporter by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of norfluoxetine for the serotonin transporter (SERT).

Materials:

-

Rat brain tissue (e.g., cortex or striatum)

-

[3H]Paroxetine or other suitable radioligand for SERT

-

Norfluoxetine (racemic, S-, and R-enantiomers)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the transporters. Wash the pellet by resuspension and re-centrifugation. Finally, resuspend the washed membrane pellet in fresh buffer.

-

Binding Reaction: In a reaction tube, combine the membrane preparation, a fixed concentration of [3H]paroxetine, and varying concentrations of the unlabeled competitor (norfluoxetine).

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of norfluoxetine that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of a known SERT blocker). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Synaptosomal Monoamine Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals.

Objective: To determine the inhibitory potency (IC50) of norfluoxetine on serotonin uptake.

Materials:

-

Rat brain tissue (e.g., striatum or cortex)

-

[3H]Serotonin

-

Norfluoxetine (racemic, S-, and R-enantiomers)

-

Sucrose (B13894) buffer (e.g., 0.32 M sucrose)

-

Krebs-Ringer buffer

-

Selective uptake inhibitors for defining non-specific uptake (e.g., a high concentration of a known SSRI)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Synaptosome Preparation: Homogenize rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove larger cellular components. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

Uptake Reaction: Pre-incubate the synaptosomes with varying concentrations of norfluoxetine or vehicle.

-

Initiation of Uptake: Initiate the uptake by adding a fixed concentration of [3H]serotonin to the synaptosome suspension.

-

Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.

-

Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a selective serotonin uptake inhibitor) from the total uptake. Determine the IC50 value of norfluoxetine by plotting the percentage inhibition of specific uptake against the log concentration of norfluoxetine.

Downstream Signaling Pathways

The inhibition of SERT by norfluoxetine and the subsequent increase in synaptic serotonin levels trigger a cascade of intracellular signaling events that are believed to underlie the therapeutic effects of SSRIs. These pathways ultimately lead to changes in gene expression and neuroplasticity.

In the short term, increased serotonin in the synapse activates various postsynaptic serotonin receptors. Over a longer period of chronic treatment, this sustained serotonergic stimulation leads to adaptive changes, including the downregulation and desensitization of certain serotonin autoreceptors (e.g., 5-HT1A), which further enhances serotonin release.

The downstream signaling cascades activated by serotonin receptors are complex and involve multiple pathways. Key pathways implicated in the therapeutic action of SSRIs include:

-

cAMP/PKA/CREB Pathway: Activation of certain G-protein coupled serotonin receptors can lead to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate the transcription factor CREB (cAMP response element-binding protein), which in turn modulates the expression of genes involved in neurogenesis and synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).[6]

-

BDNF/TrkB Signaling: Increased levels of BDNF are a well-documented downstream effect of chronic SSRI treatment. BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating signaling cascades that include the MAPK/ERK and PI3K/Akt pathways. These pathways are crucial for promoting neuronal survival, growth, and synaptic plasticity.[6][7]

-

Wnt/β-catenin Pathway: This pathway is involved in cell proliferation and synaptic plasticity and has been shown to be upregulated by antidepressant treatment.[7]

-

mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) pathway plays a critical role in controlling synaptic plasticity and is another target of antidepressant action.[7]

Conclusion

Norfluoxetine is a pharmacologically active metabolite that significantly contributes to the therapeutic effects of fluoxetine through its potent and selective inhibition of the serotonin transporter. The stereospecificity of this interaction, with (S)-norfluoxetine being markedly more potent than (R)-norfluoxetine, underscores the importance of chiral considerations in drug design and evaluation. The downstream consequences of SERT inhibition by norfluoxetine involve a complex interplay of signaling pathways that ultimately modulate gene expression and promote neuroplasticity, which are thought to be central to its antidepressant effects. A thorough understanding of these core mechanisms, supported by robust quantitative data and detailed experimental methodologies, is essential for the continued development of novel and improved therapeutics for psychiatric disorders.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Fluoxetine - Wikipedia [en.wikipedia.org]

- 3. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling pathways involved in antidepressant-induced cell proliferation and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profiles of Norfluoxetine Oxalate and Fluoxetine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the pharmacological profiles of fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), and its primary active metabolite, norfluoxetine (B159337). The document delves into their receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and their effects on metabolic enzymes. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental methodologies for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience research.

Introduction

Fluoxetine is a cornerstone in the treatment of major depressive disorder and other psychiatric conditions. Its therapeutic efficacy is attributed to its ability to selectively inhibit the reuptake of serotonin in the synaptic cleft. Upon administration, fluoxetine is metabolized in the liver to its active metabolite, norfluoxetine. Notably, norfluoxetine exhibits a longer half-life than its parent compound, contributing significantly to the overall and prolonged therapeutic effect. This guide offers a detailed comparative analysis of the pharmacological characteristics of both fluoxetine and its metabolite, norfluoxetine, presented as the oxalate (B1200264) salt for research purposes. Norfluoxetine oxalate is a primary blood metabolite of fluoxetine and is often used as a certified reference material in analytical and forensic applications.[1][2][3][4]

Receptor and Transporter Binding Affinity

The primary mechanism of action for both fluoxetine and norfluoxetine is the inhibition of the serotonin transporter (SERT). Their binding affinities for SERT, as well as other monoamine transporters and various neurotransmitter receptors, are crucial for understanding their efficacy and side-effect profiles.

Comparative Binding Affinities (Ki, nM)

| Target | Fluoxetine (Ki, nM) | Norfluoxetine (Ki, nM) | Reference |

| Monoamine Transporters | |||

| Serotonin Transporter (SERT) | 0.8 ± 0.1 | 1.3 ± 0.2 | [5] |

| Norepinephrine Transporter (NET) | 130 ± 20 | 250 ± 50 | [5] |

| Dopamine Transporter (DAT) | 1500 ± 300 | >10,000 | [5] |

| Serotonin Receptors | |||

| 5-HT1A | >10,000 | >10,000 | [5] |

| 5-HT2A | 130 ± 10 | 160 ± 20 | [5] |

| 5-HT2B | >10,000 (for both) | >10,000 (for both) | [6] |

| 5-HT2C | 200 ± 30 | 350 ± 60 | [5] |

Note: Ki values are presented as mean ± SEM. Lower Ki values indicate higher binding affinity.

Experimental Protocol: Radioligand Binding Assay for SERT

This protocol outlines a standard method for determining the binding affinity of compounds to the serotonin transporter.

Materials:

-

Human platelet membranes or cells expressing recombinant human SERT.

-

Radioligand: [³H]-Citalopram or [¹²⁵I]-RTI-55.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Test compounds (fluoxetine, this compound).

-

Non-specific binding control (e.g., 10 µM paroxetine).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize human platelet membranes or SERT-expressing cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, add assay buffer, the desired concentration of the test compound, and the radioligand (at a concentration close to its Kd).

-

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental workflow for a radioligand binding assay.

Pharmacokinetics

The pharmacokinetic profiles of fluoxetine and norfluoxetine are characterized by long elimination half-lives, contributing to their sustained therapeutic effects.

Human Pharmacokinetic Parameters

| Parameter | Fluoxetine | Norfluoxetine | Reference |

| Tmax (hours) | 6 - 8 | 12 - 24 | [7] |

| Cmax (ng/mL) | 15 - 55 | 15 - 55 | [7] |

| AUC (ng·h/mL) | Varies significantly with CYP2D6 genotype | Varies significantly with CYP2D6 genotype | [8] |

| Half-life (t½, days) | 1 - 3 (acute), 4 - 6 (chronic) | 4 - 16 | [7] |

| Protein Binding (%) | ~94.5 | ~94.5 | [7] |

Note: Cmax and AUC values are dose-dependent and can vary based on individual patient metabolism (CYP2D6 genotype).

Metabolism and Cytochrome P450 Inhibition

Fluoxetine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, to form norfluoxetine. Both parent drug and metabolite are potent inhibitors of several CYP isoforms.

Metabolism of Fluoxetine

References

- 1. caymanchem.com [caymanchem.com]

- 2. TR-LPM-FLX-1859-OX-0.1LM - norfluoxetine-d6oxalate-01mgml-… [cymitquimica.com]

- 3. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 4. This compound | 107674-50-0 [amp.chemicalbook.com]

- 5. Affinities of fluoxetine, its enantiomers, and other inhibitors of serotonin uptake for subtypes of serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fluoxetine - Wikipedia [en.wikipedia.org]

- 8. Factors associated with fluoxetine and norfluoxetine plasma concentrations and clinical response in Mexican patients with mental disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Fluoxetine's Action: A Technical Guide to Norfluoxetine, its Primary Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), exerts its therapeutic effects primarily through its active metabolite, norfluoxetine (B159337). This technical guide provides an in-depth exploration of norfluoxetine's pharmacodynamic and pharmacokinetic properties, its metabolic pathway, and its significant role in the overall clinical profile of fluoxetine. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Norfluoxetine is formed in the liver through the N-demethylation of fluoxetine, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[1][2] Notably, norfluoxetine exhibits a significantly longer elimination half-life than its parent compound, contributing to a prolonged duration of action and a unique pharmacological profile among SSRIs.[2] This guide will delve into the quantitative aspects of norfluoxetine's activity, the experimental methodologies used to characterize it, and the key pathways involved in its formation and action.

Pharmacodynamics of Norfluoxetine

Norfluoxetine is a potent and selective inhibitor of the serotonin transporter (SERT), which is the primary mechanism of action for SSRIs.[3] This inhibition leads to an increase in the synaptic concentration of serotonin, thereby enhancing serotonergic neurotransmission. The activity of norfluoxetine is stereoselective, with the S-enantiomer being significantly more potent than the R-enantiomer.[3][4]

Receptor and Transporter Binding Affinities

The binding affinity of norfluoxetine and its enantiomers to various neurotransmitter transporters has been quantified through radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of a ligand required to occupy 50% of the target receptors, with a lower Ki value indicating a higher binding affinity.

| Compound | Transporter | Ki (nM) | Reference |

| S-Norfluoxetine | Serotonin (5-HT) Transporter | 1.3 | [3] |

| R-Norfluoxetine | Serotonin (5-HT) Transporter | 280 (22-fold less potent than S-enantiomer) | [3] |

| S-Norfluoxetine | Norepinephrine Transporter | Less potent than fluoxetine enantiomers | [3] |

| R-Norfluoxetine | Norepinephrine Transporter | Less potent than fluoxetine enantiomers | [3] |

Table 1: Binding Affinities (Ki) of Norfluoxetine Enantiomers for Neurotransmitter Transporters.

Pharmacokinetics of Norfluoxetine

The pharmacokinetic profile of norfluoxetine is characterized by its slow formation from fluoxetine and its even slower elimination from the body. This results in a prolonged half-life and accumulation upon chronic administration of fluoxetine.[2]

Key Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for norfluoxetine obtained from a bioequivalence study in healthy volunteers after a single 20 mg dose of fluoxetine.[5]

| Parameter | Value | Unit | Reference |

| Cmax (Maximum Plasma Concentration) | 8.4 | ng/mL | [5] |

| AUC(0-infinity) (Area Under the Curve) | 2532.0 | ng·h/mL | [5] |

| Elimination Half-life (t1/2) | 4-16 | days | [2] |

Table 2: Pharmacokinetic Parameters of Norfluoxetine.

Metabolism of Fluoxetine to Norfluoxetine

The primary metabolic pathway of fluoxetine is its N-demethylation to norfluoxetine. This biotransformation is predominantly carried out by the polymorphic enzyme CYP2D6 in the liver, with minor contributions from other CYP isoforms such as CYP2C9, CYP2C19, CYP3A4, and CYP3A5.[6][7] The genetic variability in CYP2D6 activity can lead to significant inter-individual differences in the plasma concentrations of fluoxetine and norfluoxetine.[1]

Cytochrome P450 Inhibition

Both fluoxetine and norfluoxetine are not only substrates but also inhibitors of various CYP450 enzymes. This can lead to clinically significant drug-drug interactions when co-administered with other drugs metabolized by these enzymes.

| Compound | CYP Enzyme | Inhibition Constant (Ki) | Type of Inhibition | Reference |

| Norfluoxetine | CYP2D6 | 0.2 µM (apparent) | Competitive | [8] |

| (S)-Norfluoxetine | CYP2C19 | 7 µM | Time-dependent | [9][10] |

| (R)-Norfluoxetine | CYP3A4 | 8 µM | Time-dependent | [9][10] |

Table 3: Inhibition of Cytochrome P450 Enzymes by Norfluoxetine.

Experimental Protocols

Radioligand Binding Assay for Serotonin Transporter Affinity

Objective: To determine the binding affinity (Ki) of norfluoxetine for the human serotonin transporter (hSERT).

Materials:

-

HEK293 cells stably expressing hSERT

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

[³H]-Citalopram (radioligand)

-

Unlabeled citalopram (B1669093) or another high-affinity SERT ligand (for non-specific binding determination)

-

Norfluoxetine (test compound)

-

96-well microplates

-

Scintillation counter and scintillation fluid

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Harvest HEK293-hSERT cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-100 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane preparation, [³H]-Citalopram (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Membrane preparation, [³H]-Citalopram, and a saturating concentration of unlabeled citalopram.

-

Competition Binding: Membrane preparation, [³H]-Citalopram, and varying concentrations of norfluoxetine.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the norfluoxetine concentration.

-

Determine the IC50 value (the concentration of norfluoxetine that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Determination of Norfluoxetine in Human Plasma by HPLC

Objective: To quantify the concentration of norfluoxetine in human plasma samples.[11]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.[11]

-

Reversed-phase C8 or C18 column.[11]

-

Mobile phase (e.g., a mixture of acetonitrile (B52724) and an aqueous buffer).[11]

-

Solid-phase extraction (SPE) cartridges for sample clean-up.

-

Human plasma samples.

-

Norfluoxetine standard solutions of known concentrations.

-

Internal standard (e.g., a structurally similar compound not present in the plasma).

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples at room temperature.

-

Add the internal standard to each plasma sample.

-

Perform a solid-phase extraction to remove proteins and other interfering substances. This typically involves conditioning the SPE cartridge, loading the plasma sample, washing the cartridge, and eluting the analyte and internal standard with an appropriate solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Separate norfluoxetine and the internal standard on the reversed-phase column using an isocratic or gradient elution with the mobile phase.

-

Detect the compounds using a fluorescence detector set at the appropriate excitation and emission wavelengths for norfluoxetine (e.g., excitation at 230 nm and emission at 290 nm).[11]

-

-

Quantification:

-

Generate a calibration curve by analyzing standard solutions of norfluoxetine of known concentrations.

-

Plot the peak area ratio of norfluoxetine to the internal standard against the concentration of norfluoxetine.

-

Determine the concentration of norfluoxetine in the plasma samples by interpolating their peak area ratios on the calibration curve.

-

Visualizations

Caption: Metabolic pathway of fluoxetine to norfluoxetine.

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for HPLC analysis of norfluoxetine in plasma.

Conclusion

Norfluoxetine is a critical determinant of the pharmacological activity of fluoxetine. Its high potency as a serotonin reuptake inhibitor, particularly the S-enantiomer, and its extended half-life contribute significantly to the therapeutic efficacy and side-effect profile of its parent drug. A thorough understanding of the pharmacodynamics, pharmacokinetics, and metabolism of norfluoxetine is essential for the rational development of new antidepressants and for optimizing the clinical use of fluoxetine. The data and protocols presented in this guide provide a solid foundation for further research in this area.

References

- 1. g-standaard.nl [g-standaard.nl]

- 2. Fluoxetine - Wikipedia [en.wikipedia.org]

- 3. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluoxetine bioequivalence study: quantification of fluoxetine and norfluoxetine by liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. ClinPGx [clinpgx.org]

- 9. Stereoselective inhibition of CYP2C19 and CYP3A4 by fluoxetine and its metabolite: implications for risk assessment of multiple time-dependent inhibitor systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective Inhibition of CYP2C19 and CYP3A4 by Fluoxetine and Its Metabolite: Implications for Risk Assessment of Multiple Time-Dependent Inhibitor Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of fluoxetine and norfluoxetine in human plasma by high-pressure liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemistry and Enantiomers of Norfluoxetine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine (B159337) is the primary active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875). Formed in the liver via N-demethylation of fluoxetine, norfluoxetine itself is a potent inhibitor of the serotonin transporter (SERT) and possesses a significantly longer elimination half-life than its parent compound, contributing substantially to the overall therapeutic effect and side-effect profile of fluoxetine treatment.[1] Like fluoxetine, norfluoxetine possesses a single chiral center, resulting in the existence of two enantiomers: (S)-norfluoxetine and (R)-norfluoxetine. These enantiomers exhibit marked differences in their pharmacological activity and pharmacokinetic profiles, a critical consideration in drug development and personalized medicine. This technical guide provides a comprehensive overview of the stereochemistry of norfluoxetine, detailing the distinct properties of its enantiomers, methods for their synthesis and separation, and their impact on serotonergic signaling.

Stereochemistry and Pharmacological Activity

The two enantiomers of norfluoxetine, while chemically identical in terms of atomic composition and connectivity, differ in their three-dimensional arrangement, leading to distinct interactions with biological targets.

Potency at Monoamine Transporters

The primary mechanism of action of norfluoxetine is the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft. The (S)-enantiomer of norfluoxetine is significantly more potent in this regard than the (R)-enantiomer.[2][3] In contrast to the pronounced stereoselectivity at SERT, the activity of the norfluoxetine enantiomers at the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT) is considerably lower.[2]

| Enantiomer | Target | Kᵢ (nM) - Estimated | Reference |

| (S)-Norfluoxetine | SERT | 1.3 | [2] |

| (R)-Norfluoxetine | SERT | 28.6 | [2] |

| (S)-Norfluoxetine | NET | >1000 | [2] |

| (R)-Norfluoxetine | NET | >1000 | [2] |

| (S)-Norfluoxetine | DAT | >1000 | [2] |

| (R)-Norfluoxetine | DAT | >1000 | [2] |

Table 1: Estimated Inhibitory Constants (Kᵢ) of Norfluoxetine Enantiomers at Human Monoamine Transporters. Estimates for NET and DAT are based on qualitative statements of lower potency compared to fluoxetine.

In Vivo Efficacy

The stereoselective inhibition of SERT by norfluoxetine enantiomers translates to differential efficacy in vivo. Studies in animal models have demonstrated that (S)-norfluoxetine is substantially more potent in producing the neurochemical and behavioral effects associated with serotonin reuptake inhibition.[4]

| Enantiomer | Assay | ED₅₀ (mg/kg) | Species | Reference |

| (S)-Norfluoxetine | Antagonism of p-chloroamphetamine-induced 5-HT depletion | 3.8 | Rat | [4] |

| (R)-Norfluoxetine | Antagonism of p-chloroamphetamine-induced 5-HT depletion | >20 | Rat | [4] |

Table 2: In Vivo Potency of Norfluoxetine Enantiomers.

Pharmacokinetics

The pharmacokinetic profiles of the norfluoxetine enantiomers also exhibit stereoselectivity, which can influence their accumulation and duration of action. The elimination half-life of norfluoxetine is notably long, ranging from 7 to 15 days, contributing to the prolonged therapeutic effect of fluoxetine.[5]

| Parameter | Racemic Norfluoxetine | (S)-Norfluoxetine | (R)-Norfluoxetine | Reference |

| Elimination Half-life (t½) | 7-15 days | ~15 days | ~20 days (elderly) | [5][6] |

| Clearance (CL) | 0.9 L/h (median) | Not specified | Not specified | [7][8] |

Table 3: Pharmacokinetic Parameters of Norfluoxetine. Data for individual enantiomers is limited and may vary based on patient population (e.g., age).

Experimental Protocols

Synthesis of (S)-Norfluoxetine

The synthesis of individual norfluoxetine enantiomers is typically achieved through the N-demethylation of the corresponding fluoxetine enantiomer. A general conceptual protocol for the synthesis of (S)-norfluoxetine from (S)-fluoxetine is described below, based on established chemical principles.

Principle: The N-demethylation of (S)-fluoxetine can be achieved using various reagents that selectively remove the methyl group from the secondary amine. One common method involves the use of a chloroformate reagent, such as ethyl chloroformate, to form a carbamate (B1207046) intermediate, which is then hydrolyzed to yield the primary amine, (S)-norfluoxetine.[9]

Conceptual Steps:

-

Carbamate Formation: (S)-fluoxetine is reacted with ethyl chloroformate in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at room temperature. This reaction forms the corresponding ethyl carbamate of (S)-norfluoxetine.

-

Hydrolysis: The resulting carbamate is then hydrolyzed to the primary amine. This can be achieved under either acidic or basic conditions. For example, refluxing the carbamate with a strong base like potassium hydroxide (B78521) in a suitable solvent (e.g., ethanol/water mixture) will cleave the carbamate and yield (S)-norfluoxetine.

-

Purification: The final product, (S)-norfluoxetine, is then purified from the reaction mixture using standard techniques such as extraction and chromatography.

Chiral Separation of Norfluoxetine Enantiomers

The analysis of individual norfluoxetine enantiomers in biological matrices requires a stereoselective analytical method. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a commonly employed technique.

Methodology:

-

Sample Preparation: Plasma or serum samples are typically prepared using protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes.[10]

-

Chromatographic System:

-

Column: A chiral stationary phase column, such as one based on a cellulose (B213188) derivative (e.g., Chiralcel OD-R), is used to achieve enantiomeric separation.[10]

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., sodium perchlorate (B79767) solution) at a controlled pH.[10]

-

Flow Rate: A constant flow rate (e.g., 0.6 mL/min) is maintained.[10]

-

Detection: Ultraviolet (UV) detection at a wavelength of approximately 220 nm is commonly used.[10] Alternatively, mass spectrometry (MS) can be coupled with the HPLC system (LC-MS/MS) for enhanced sensitivity and selectivity.[11][12]

-

Signaling Pathways and Experimental Workflows

Downstream Signaling of Serotonin Reuptake Inhibition

The inhibition of SERT by norfluoxetine leads to an increase in synaptic serotonin levels, which in turn activates a cascade of downstream signaling events. This ultimately results in the therapeutic effects of the drug.

Caption: Downstream signaling cascade following SERT inhibition by (S)-norfluoxetine.

Experimental Workflow for Stereoselective Analysis

A typical experimental workflow to investigate the stereoselective effects of norfluoxetine involves several key stages, from sample collection to data analysis.

Caption: Experimental workflow for the stereoselective analysis of norfluoxetine.

Conclusion

The stereochemistry of norfluoxetine plays a pivotal role in its pharmacological and pharmacokinetic properties. The (S)-enantiomer is the primary contributor to the serotonin reuptake inhibition that underlies the therapeutic efficacy of fluoxetine. A thorough understanding of the distinct characteristics of (R)- and (S)-norfluoxetine is essential for the rational design of new antidepressants with improved efficacy and safety profiles. The development and application of robust stereoselective analytical methods are crucial for elucidating the complex in vivo disposition of these enantiomers and for advancing our knowledge of their clinical implications. This guide provides a foundational resource for researchers and drug development professionals working in the field of neuropsychopharmacology.

References

- 1. Fluoxetine - Wikipedia [en.wikipedia.org]

- 2. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluoxetine pharmacokinetics and effect on CYP2C19 in young and elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Factors associated with fluoxetine and norfluoxetine plasma concentrations and clinical response in Mexican patients with mental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Fluoxetine bioequivalence study: quantification of fluoxetine and norfluoxetine by liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Norfluoxetine with the Serotonin Transporter: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the interaction between norfluoxetine (B159337), the primary active metabolite of the antidepressant fluoxetine (B1211875), and the serotonin (B10506) transporter (SERT). Tailored for researchers, scientists, and drug development professionals, this document elucidates the quantitative binding characteristics, inhibitory effects, and the broader signaling implications of this crucial interaction.

Norfluoxetine, an N-demethylated metabolite of fluoxetine, is a potent and selective serotonin reuptake inhibitor (SSRI).[1][2] Its prolonged presence in the body significantly contributes to and extends the therapeutic efficacy of fluoxetine.[3][4] This guide will delve into the stereospecific nuances of norfluoxetine's enantiomers and their differential effects on SERT, providing a comprehensive overview for advancing research in neuropharmacology and antidepressant drug development.

Quantitative Analysis of Norfluoxetine's Interaction with SERT

The interaction of norfluoxetine with the serotonin transporter is characterized by high-affinity binding and potent inhibition of serotonin reuptake. This interaction is stereoselective, with the S-enantiomer of norfluoxetine demonstrating significantly greater potency than the R-enantiomer. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

| Ligand | Preparation | Radioligand | Ki (nM) | pKi | Reference |

| S-Norfluoxetine | Rat Brain | [3H]paroxetine | 1.3 | 8.88 | [1] |

| R-Norfluoxetine | Rat Brain | [3H]paroxetine | 26 | 7.59 | Calculated from[1] |

| S-Norfluoxetine | Rat Brain | - | 14 | 7.86 | [1] |

| R-Norfluoxetine | Rat Brain | - | 308 | 6.51 | Calculated from[1] |

| Caption: Table 1. Binding Affinity (Ki) of Norfluoxetine Enantiomers for the Serotonin Transporter. |

| Ligand | Assay Type | Preparation | IC50/ED50 | Reference |

| S-Norfluoxetine | 5-HT Uptake Inhibition (in vitro) | Rat Brain Synaptosomes | 14 nM (pIC50 = 7.86) | [1] |

| R-Norfluoxetine | 5-HT Uptake Inhibition (in vitro) | Rat Brain Synaptosomes | 308 nM (pIC50 = 6.51) | [1] |

| S-Norfluoxetine | 5-HT Uptake Inhibition (ex vivo, i.p.) | Rat Cerebral Cortex | 3 mg/kg (7.3 µmol/kg) | [1] |

| R-Norfluoxetine | 5-HT Uptake Inhibition (ex vivo, i.p.) | Rat Cerebral Cortex | > 20 mg/kg (> 48.6 µmol/kg) | [1] |

| S-Norfluoxetine | Antagonism of p-chloroamphetamine-induced 5-HT depletion (in vivo, i.p.) | Rat Brain | 3.8 mg/kg | [2] |

| R-Norfluoxetine | Antagonism of p-chloroamphetamine-induced 5-HT depletion (in vivo, i.p.) | Rat Brain | > 20 mg/kg | [2] |

| S-Norfluoxetine | Antagonism of p-chloroamphetamine-induced 5-HT depletion (in vivo) | Mouse Brain | 0.82 mg/kg | [2] |

| R-Norfluoxetine | Antagonism of p-chloroamphetamine-induced 5-HT depletion (in vivo) | Mouse Brain | 8.3 mg/kg | [2] |

| Caption: Table 2. Inhibitory Potency (IC50/ED50) of Norfluoxetine Enantiomers on Serotonin Uptake. |

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for key experiments used to characterize the effects of norfluoxetine on the serotonin transporter.

Radioligand Binding Assay

This protocol is a synthesized methodology for determining the binding affinity (Ki) of norfluoxetine enantiomers for the serotonin transporter using [3H]paroxetine, a high-affinity radioligand for the SERT.

1. Membrane Preparation:

-

Rat brain tissue (e.g., cerebral cortex or whole brain) is homogenized in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4) with protease inhibitors.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction containing synaptosomes.

-

The pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Protein concentration is determined using a standard method like the BCA assay.

2. Binding Assay:

-

The assay is performed in a 96-well plate format in a total volume of 250 µL.

-

To each well, add:

-

50 µL of various concentrations of the competing ligand (S- or R-norfluoxetine) or vehicle.

-

50 µL of a fixed concentration of [3H]paroxetine (e.g., 0.1-0.5 nM).

-

150 µL of the prepared membrane suspension (typically 50-150 µg of protein).

-

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled SERT ligand (e.g., 10 µM fluoxetine or citalopram).

-

The plate is incubated for 60 minutes at room temperature (or 25°C) to reach equilibrium.

3. Termination and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

The filters are washed rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

-

The IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Serotonin Uptake Assay in Synaptosomes

This protocol outlines the measurement of serotonin reuptake inhibition by norfluoxetine enantiomers in isolated nerve terminals (synaptosomes).

1. Synaptosome Preparation:

-

Fresh brain tissue (e.g., cortex, hippocampus, or striatum) is homogenized in a buffered sucrose solution (0.32 M sucrose, 4 mM HEPES, pH 7.4) as described in the binding assay protocol.[5]

-

The homogenate is subjected to differential centrifugation. A low-speed spin (e.g., 1,000 x g for 10 min) removes larger cellular debris.[6] The resulting supernatant is then centrifuged at a higher speed (e.g., 15,000-20,000 x g for 20 min) to pellet the synaptosomes.[6][7]

-

The synaptosomal pellet is resuspended in an appropriate assay buffer, such as Krebs-Ringer bicarbonate buffer, saturated with 95% O2/5% CO2.[8]

2. Uptake Assay:

-

Synaptosomes are pre-incubated for 5-10 minutes at 37°C with various concentrations of the inhibitor (S- or R-norfluoxetine) or vehicle.

-

Serotonin uptake is initiated by the addition of a low concentration of [3H]serotonin (e.g., 10-50 nM).

-

The incubation is carried out for a short period (e.g., 1-5 minutes) at 37°C, ensuring that the uptake rate is in the initial linear phase.

-

Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a saturating concentration of a known SERT inhibitor.

3. Termination and Measurement:

-

The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]serotonin.

-

The amount of [3H]serotonin accumulated within the synaptosomes is quantified by liquid scintillation counting of the filters.

4. Data Analysis:

-

The IC50 value, the concentration of norfluoxetine that inhibits 50% of the specific serotonin uptake, is determined from the concentration-response curve using non-linear regression.

Visualizing the Molecular Interactions and Pathways

To better understand the mechanisms and relationships discussed, the following diagrams have been generated using Graphviz.

Caption: Workflow for a competitive radioligand binding assay to determine norfluoxetine's affinity for SERT.

Caption: Experimental workflow for measuring serotonin uptake inhibition by norfluoxetine in synaptosomes.

Caption: Mechanism of action of norfluoxetine at the serotonergic synapse.

Downstream Signaling Pathways and Long-Term Effects

The primary mechanism of action of norfluoxetine is the competitive inhibition of the serotonin transporter.[9] By blocking SERT, norfluoxetine increases the concentration and prolongs the residence time of serotonin in the synaptic cleft.[3] This enhanced availability of serotonin leads to increased activation of both presynaptic and postsynaptic serotonin receptors.

Chronically, the sustained increase in synaptic serotonin levels can lead to adaptive changes in the serotonergic system. This includes the downregulation and desensitization of certain serotonin receptors, such as the 5-HT1A autoreceptors on the presynaptic neuron. The desensitization of these inhibitory autoreceptors is thought to be a key component of the therapeutic delay seen with SSRIs, ultimately leading to enhanced serotonergic neurotransmission.

Furthermore, long-term treatment with fluoxetine (and by extension, norfluoxetine) has been shown to affect the expression of SERT itself. Some studies suggest that chronic SSRI administration can lead to a decrease in SERT density, although the effects on SERT mRNA levels can be transient.[10][11] These long-term adaptations are crucial for the sustained therapeutic effects of the drug.

It is also important to note that norfluoxetine, like fluoxetine, can influence neurosteroid levels, which may contribute to its overall pharmacological profile beyond direct SERT inhibition.[12]

Conclusion

Norfluoxetine is a critical contributor to the therapeutic effects of fluoxetine, acting as a potent and selective inhibitor of the serotonin transporter. Its stereoselective interaction with SERT, with S-norfluoxetine being the more active enantiomer, highlights the importance of stereochemistry in drug design and development. The detailed experimental protocols provided herein offer a foundation for further investigation into the nuanced pharmacology of norfluoxetine and other SERT inhibitors. A thorough understanding of its binding kinetics, inhibitory potency, and the resultant downstream signaling events is paramount for the development of next-generation antidepressants with improved efficacy and side-effect profiles.

References

- 1. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of norfluoxetine in rats: Increasing extracellular serotonin level in the frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. jneurosci.org [jneurosci.org]

- 8. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Fluoxetine - Wikipedia [en.wikipedia.org]

- 10. Effects of Chronic Antidepressant Treatments on Serotonin Transporter Function, Density, and mRNA Level - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chronic fluoxetine reduces serotonin transporter mRNA and 5-HT1B mRNA in a sequential manner in the rat dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluoxetine and norfluoxetine stereospecifically and selectively increase brain neurosteroid content at doses that are inactive on 5-HT reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of S-Norfluoxetine Versus R-Norfluoxetine: A Technical Guide

This technical guide provides an in-depth comparison of the in vitro activities of the two enantiomers of norfluoxetine (B159337), the primary active metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875). S-norfluoxetine and R-norfluoxetine exhibit significant differences in their pharmacological profiles, which are critical for understanding the overall therapeutic effects and potential side effects of fluoxetine treatment. This document is intended for researchers, scientists, and drug development professionals.

Comparative In Vitro Activity Data

The following tables summarize the quantitative data on the in vitro activities of S-norfluoxetine and R-norfluoxetine at key molecular targets.

Table 1: Serotonin Transporter (SERT) Binding and Uptake Inhibition

| Enantiomer | Assay Type | Parameter | Value (nM) | Fold Difference (S vs. R) | Reference |

| S-Norfluoxetine | [3H]paroxetine Binding | pKi | 1.3 | ~20x more potent | [1] |

| R-Norfluoxetine | [3H]paroxetine Binding | pKi | 26 | [1] | |

| S-Norfluoxetine | Serotonin (5-HT) Uptake Inhibition | pKi | 14 | ~22x more potent | [1] |

| R-Norfluoxetine | Serotonin (5-HT) Uptake Inhibition | pKi | 308 | [1] |

S-norfluoxetine is markedly more potent than R-norfluoxetine in inhibiting serotonin reuptake, a key mechanism for its antidepressant activity.[2]

Table 2: Norepinephrine (B1679862) Transporter (NET) Inhibition

| Enantiomer | Assay Type | Activity | Reference |

| S-Norfluoxetine | Norepinephrine Uptake Inhibition | Less potent than fluoxetine enantiomers | [1] |

| R-Norfluoxetine | Norepinephrine Uptake Inhibition | Less potent than fluoxetine enantiomers | [1] |

Both enantiomers of norfluoxetine are less potent inhibitors of the norepinephrine transporter compared to the parent drug, fluoxetine.[1]

Table 3: Cytochrome P450 (CYP) Enzyme Inhibition

| Enantiomer | Enzyme | Inhibition Type | Ki (μM) | Reference |

| S-Norfluoxetine | CYP2D6 | Competitive | 0.31 ± 0.04 | [3] |

| R-Norfluoxetine | CYP2D6 | Competitive | 1.48 ± 0.27 | [3] |

(S)-norfluoxetine is a more potent inhibitor of CYP2D6 than the (R)-enantiomer.[3][4]

Table 4: 5-HT2C Receptor Binding

| Compound | Assay Type | Ki (nM) | Reference |

| Norfluoxetine (racemic) | [3H]mesulergine Binding | 203 | [5] |

Norfluoxetine demonstrates affinity for the 5-HT2C receptor, acting as an antagonist.[5] The separate affinities for the S- and R-enantiomers were not specified in the search results.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a ligand for a receptor or transporter.[6][7]

Objective: To determine the binding affinity (Ki) of S-norfluoxetine and R-norfluoxetine for the serotonin transporter (SERT).

Materials:

-

Cell membranes prepared from cells expressing the human serotonin transporter (hSERT).

-

[3H]paroxetine (radioligand).

-

S-norfluoxetine and R-norfluoxetine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]paroxetine, and varying concentrations of either S-norfluoxetine or R-norfluoxetine.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound (S- or R-norfluoxetine) that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

Neurotransmitter uptake assays measure the ability of a compound to inhibit the reuptake of a neurotransmitter into cells.[8][9]

Objective: To determine the potency (IC50) of S-norfluoxetine and R-norfluoxetine in inhibiting serotonin uptake into cells expressing SERT.

Materials:

-

HEK293 cells stably expressing hSERT.

-

[3H]Serotonin (3H-5-HT).

-

S-norfluoxetine and R-norfluoxetine.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Scintillation counter or a fluorescence-based detection system.[8]

Protocol:

-

Cell Plating: Seed the hSERT-expressing cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with varying concentrations of S-norfluoxetine or R-norfluoxetine for a specified time.

-

Uptake Initiation: Add [3H]5-HT to initiate the uptake reaction and incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Lysis and Measurement: Lyse the cells and measure the amount of [3H]5-HT taken up using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of serotonin uptake against the concentration of the test compound to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Diagram 1: Serotonin Reuptake Inhibition Workflow

Caption: Workflow for neurotransmitter uptake assay.

Diagram 2: Competitive Radioligand Binding Assay Logic

Caption: Logic of competitive radioligand binding assay.

Diagram 3: Norfluoxetine's Primary Mechanism of Action

Caption: Inhibition of serotonin reuptake by norfluoxetine.

References

- 1. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interaction of the enantiomers of fluoxetine and norfluoxetine with human liver cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluoxetine and norfluoxetine mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19 and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interactions of selective serotonin reuptake inhibitors with the serotonin 5-HT2c receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Receptor-Ligand Binding Assays [labome.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. moleculardevices.com [moleculardevices.com]

- 9. moleculardevices.com [moleculardevices.com]